molecular formula C26H25NO4S B527214 4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzene-1-sulfonamide

4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzene-1-sulfonamide

Cat. No. B527214
M. Wt: 447.5 g/mol
InChI Key: SGKOJFCMFILPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ENTPD5-IN-2f is a novel inhibitor of Ectonucleoside Triphosphate Diphosphohydrolase 5 (ENTPD5).

Scientific Research Applications

Crystallographic Studies

  • Bosentan Monohydrate Analysis : The compound shows a unique U-shaped channel formation around a chain of twisted pyrimidine rings, contributing to understanding crystal packing stabilized by hydrogen bonds and weak intermolecular interactions (Kaur et al., 2012).

Synthesis and Characterization

  • Derivative Synthesis and Antimicrobial Activity : A series of derivatives containing the sulfonamide moiety were synthesized, including the study of their antimicrobial activity, demonstrating their potential in biological screening and drug discovery (El-Gaby et al., 2018).

Chemical Structure and Properties

  • Phthalonitriles and Phthalocyaninates : This research explored the synthesis of related compounds and their use in sensorics, smart materials production, and molecular magnets, highlighting the diverse applications of such structures (Vashurin et al., 2018).

Organic Chemistry Applications

  • N-Hydroxycarbamates as Building Blocks : The study demonstrated how certain derivatives behave as N-protected nitrones in organic synthesis, providing insights into their utility as building blocks in chemical syntheses (Guinchard et al., 2005).

Quantum-Chemical Calculations

  • Theoretical Analysis for UV/Vis Spectrum : Theoretical calculations were performed for a related compound to determine equilibrium geometry and molecular orbitals, essential for understanding the compound's optical properties (Yu et al., 2022).

Application in Chemotherapy

  • Heat Shock Protein 90 Inhibitors : The synthesis of analogs around a similar scaffold and their structure-activity relationships were studied, highlighting their potential role in cancer chemotherapy (Ganesh et al., 2008).

Electronics and Material Science

  • Use in Organic Light-Emitting Devices (OLEDs) : Research on iridium complexes with related structures illustrated their potential in the development of OLEDs, demonstrating the compound's applicability in advanced electronic devices (Su & Zheng, 2019).

properties

Product Name

4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzene-1-sulfonamide

Molecular Formula

C26H25NO4S

Molecular Weight

447.5 g/mol

IUPAC Name

4-tert-butyl-N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C26H25NO4S/c1-26(2,3)18-9-12-20(13-10-18)32(30,31)27-19-11-15-23(28)22(16-19)25-21-7-5-4-6-17(21)8-14-24(25)29/h4-16,27-29H,1-3H3

InChI Key

SGKOJFCMFILPCL-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)C3=C(C=CC4=CC=CC=C43)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ENTPD5-IN-2f

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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